N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE
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Overview
Description
N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is of interest due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydrazino Group: The hydrazino group can be introduced via nucleophilic substitution reactions.
Attachment of the Morpholino Group: The morpholino group is often attached through amination reactions.
Phenylamine Substitution: The final step involves the substitution of the phenylamine group onto the triazine ring.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: Conversion of the hydrazino group to other functional groups.
Reduction: Reduction of the triazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield amines or hydrazines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a potential drug candidate.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the production of materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE involves its interaction with molecular targets such as enzymes or receptors. The hydrazino group may play a crucial role in binding to active sites, while the triazine ring provides structural stability. The morpholino group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-METHYLAMINE
- N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-ETHYLAMINE
Uniqueness
N-(4-HYDRAZINO-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL)-N-PHENYLAMINE is unique due to the presence of the phenylamine group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
4-hydrazinyl-6-morpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O/c14-19-12-16-11(15-10-4-2-1-3-5-10)17-13(18-12)20-6-8-21-9-7-20/h1-5H,6-9,14H2,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTLHKWHMIBBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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